An In-Depth Technical Guide to 1-(3-Chloropropanoyl)-4-methylpiperidine (CAS 349090-42-2): A Versatile Intermediate for Drug Discovery
An In-Depth Technical Guide to 1-(3-Chloropropanoyl)-4-methylpiperidine (CAS 349090-42-2): A Versatile Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-chloropropanoyl)-4-methylpiperidine, a bifunctional synthetic building block with significant potential in medicinal chemistry and drug development. By presenting a detailed analysis of its properties, a robust synthesis protocol, and its anticipated reactivity, this document serves as a crucial resource for researchers aiming to leverage this molecule in the creation of novel chemical entities. The piperidine moiety is a highly privileged scaffold in pharmaceuticals, known to enhance druggability, modulate solubility, and improve pharmacokinetic profiles.[1] This guide offers the foundational knowledge required to expertly handle and strategically deploy this valuable intermediate.
Physicochemical and Structural Properties
1-(3-Chloropropanoyl)-4-methylpiperidine is a tertiary amide distinguished by two key reactive sites: the electrophilic carbon of the chloropropyl group and the carbonyl group of the amide. These features make it a versatile linker and scaffold component in multi-step syntheses.
Structural and Identifying Information
| Property | Value |
| CAS Number | 349090-42-2 |
| Molecular Formula | C₉H₁₆ClNO |
| Molecular Weight | 189.69 g/mol |
| IUPAC Name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |
| Canonical SMILES | CC1CCN(CC1)C(=O)CCCl |
Diagram 1: Chemical Structure of 1-(3-Chloropropanoyl)-4-methylpiperidine
Caption: Structure of 1-(3-chloropropanoyl)-4-methylpiperidine.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical supplier databases.
| Property | Value | Source |
| Boiling Point | 301°C at 760 mmHg | Molbase[2] |
| Density | 1.073 g/cm³ | Molbase[2] |
| Flash Point | 135.8°C | Molbase[2] |
| Refractive Index | 1.478 | Molbase[2] |
Synthesis Protocol: Acylation of 4-Methylpiperidine
Reaction Scheme:
4-Methylpiperidine + 3-Chloropropanoyl Chloride → 1-(3-Chloropropanoyl)-4-methylpiperidine
Diagram 2: Synthesis Reaction Scheme
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Methylpiperidine (1.0 eq)
-
3-Chloropropanoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylpiperidine (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution. Triethylamine acts as a base to neutralize the HCl byproduct, preventing the protonation of the starting amine.
-
Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-methylpiperidine is consumed.
-
Aqueous Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine and its salt), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil.
Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
-
Rationale: As a tertiary amide, the product is expected to be relatively stable. However, residual acyl chloride can hydrolyze, and excess amine can complicate analysis.
-
Method: Flash column chromatography on silica gel is the recommended method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the product from impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) can also be attempted if the product is a solid at room temperature.[3]
Analytical Characterization (Predicted)
As no public experimental spectral data is available for 1-(3-chloropropanoyl)-4-methylpiperidine, this section provides predicted data based on the known spectra of its precursors and fundamental principles of spectroscopy. This information is critical for reaction monitoring and product confirmation.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the 4-methylpiperidine ring and the chloropropanoyl chain. Due to the amide bond, restricted rotation around the C-N bond may lead to broadening of signals, particularly for protons alpha to the nitrogen.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.85 | t, J ≈ 6.5 Hz | 2H | -CH₂-Cl | Alpha to the electron-withdrawing chlorine atom. |
| ~ 3.6-3.8 | m (broad) | 2H | Piperidine H₂ₑ, H₆ₑ | Equatorial protons alpha to the nitrogen, deshielded by the amide. |
| ~ 2.8-3.0 | t, J ≈ 6.5 Hz | 2H | -C(=O)-CH₂- | Alpha to the carbonyl group. |
| ~ 2.5-2.7 | m (broad) | 2H | Piperidine H₂ₐ, H₆ₐ | Axial protons alpha to the nitrogen. |
| ~ 1.6-1.8 | m | 2H | Piperidine H₃ₑ, H₅ₑ | Equatorial protons beta to the nitrogen. |
| ~ 1.4-1.6 | m | 1H | Piperidine H₄ | Methine proton at the 4-position. |
| ~ 1.0-1.2 | m | 2H | Piperidine H₃ₐ, H₅ₐ | Axial protons beta to the nitrogen. |
| ~ 0.95 | d, J ≈ 6.5 Hz | 3H | -CH₃ | Methyl group at the 4-position. |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 | C=O | Amide carbonyl carbon. |
| ~ 45-48 | Piperidine C₂, C₆ | Carbons alpha to the nitrogen, potentially two distinct signals due to hindered rotation. |
| ~ 40 | -CH₂-Cl | Carbon bearing the chlorine atom. |
| ~ 36 | -C(=O)-CH₂- | Carbon alpha to the carbonyl. |
| ~ 34 | Piperidine C₃, C₅ | Carbons beta to the nitrogen. |
| ~ 31 | Piperidine C₄ | Methine carbon at the 4-position. |
| ~ 22 | -CH₃ | Methyl carbon. |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950-2850 | Strong | C-H stretching (aliphatic) |
| ~ 1645 | Strong | C=O stretching (tertiary amide) |
| ~ 1450 | Medium | CH₂ scissoring |
| ~ 1250 | Medium | C-N stretching |
| ~ 750 | Medium-Strong | C-Cl stretching |
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 189, with an M+2 isotope peak at m/z 191 (approximately one-third the intensity) due to the presence of ³⁷Cl.
-
Key Fragmentations:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation for amines and amides. This could lead to the loss of the propanoyl chain.
-
McLafferty Rearrangement: Not typically observed for this structure.
-
Loss of Cl: A fragment at m/z 154 [M-Cl]⁺.
-
Acylium Ion: A prominent peak at m/z 128 corresponding to the [M - CH₂CH₂Cl]⁺ fragment.
-
Reactivity and Mechanistic Insights
1-(3-Chloropropanoyl)-4-methylpiperidine is a bifunctional molecule, offering two primary sites for synthetic elaboration. Understanding its reactivity is key to its successful application in drug development.
Nucleophilic Substitution at the Chloropropyl Chain
The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles, making it a valuable linker.
Diagram 3: Nucleophilic Substitution Workflow
Caption: General workflow for Sₙ2 reactions.
-
Mechanism: The reaction proceeds via a backside attack of the nucleophile on the carbon bearing the chlorine atom, leading to inversion of stereochemistry if the carbon were chiral.
-
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.
-
Base: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often added to scavenge any acid formed and to deprotonate protic nucleophiles (like amines or thiols), enhancing their nucleophilicity.
-
Temperature: Heating is often required to increase the reaction rate, but should be controlled to avoid side reactions.
-
Potential Applications in Pharmaceutical Synthesis
This molecule is a key intermediate for the synthesis of more complex structures, particularly in the development of CNS-active agents. For example, the related intermediate, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a crucial component in the synthesis of the antipsychotic drug Risperidone .[4][5] Our target molecule allows for analogous synthetic strategies.
Hypothetical Application: The Sₙ2 reaction described above can be used to link the 4-methylpiperidine moiety to various heterocyclic systems. For instance, reacting 1-(3-chloropropanoyl)-4-methylpiperidine with a deprotonated benzisoxazole derivative would create a structure analogous to Risperidone. This highlights its utility in creating novel compounds for screening against targets like serotonin and dopamine receptors.[1]
Safety and Handling
As a laboratory chemical with limited toxicological data, 1-(3-chloropropanoyl)-4-methylpiperidine should be handled with appropriate care in a well-ventilated fume hood.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H317: May cause an allergic skin reaction.[6]H319: Causes serious eye irritation.[6] |
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Stability and Storage
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
1-(3-Chloropropanoyl)-4-methylpiperidine is a valuable and versatile bifunctional intermediate for drug discovery and development. Its dual reactivity allows for its use as a linker to connect different molecular fragments or as a scaffold to build more complex architectures. While experimental data on the compound itself is scarce, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides the necessary technical information for researchers to confidently incorporate this promising building block into their synthetic strategies, paving the way for the discovery of new therapeutic agents.
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